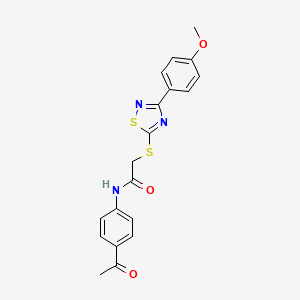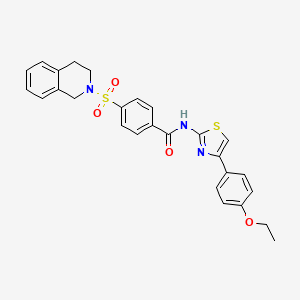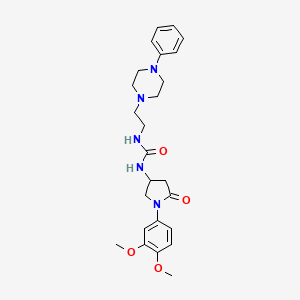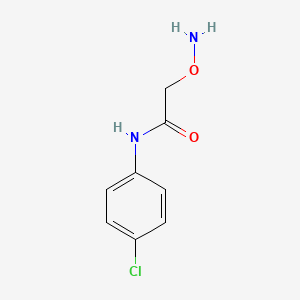![molecular formula C14H19NO3 B2686134 (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol CAS No. 864410-68-4](/img/structure/B2686134.png)
(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The benzo[d][1,3]dioxol-5-ylmethyl group is a key structural feature of this compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperidine ring attached to a benzo[d][1,3]dioxol-5-ylmethyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the retrieved papers.Scientific Research Applications
Stereochemistry and Catalysis
Research has explored the stereochemistry of ionic thiol addition to acetylenic ketones, highlighting piperidine-catalyzed reactions. In methanol, these reactions favor the formation of (Z)-isomers, indicating the solvent's influence on stereochemistry and the potential for selective synthesis of organic compounds (Omar & Basyouni, 1974). Additionally, electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group, including methanol as a reaction medium, underscores the utility of electrochemical methods in organic synthesis (Okimoto et al., 2012).
Crystal Structure Analysis
The synthesis and crystallographic analysis of various piperidinyl methanol derivatives, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, provide detailed insights into molecular conformations and structural properties. These studies reveal the molecular geometry around sulfur atoms and piperidine ring conformations, contributing to our understanding of molecular interactions and stability (Benakaprasad et al., 2007).
Synthesis and Optimization of Antitubercular Activities
While not directly related to the requested compound, the synthesis and evaluation of antitubercular activities of 4-(aryloxy)phenyl cyclopropyl methanols demonstrate the importance of chemical synthesis in developing therapeutic agents. These compounds have shown promising activity against Mycobacterium tuberculosis, underscoring the potential for similar structures in drug discovery (Bisht et al., 2010).
Alcohol Oxidation and Catalysis
The cooperative electrocatalytic oxidation of alcohols, involving compounds such as TEMPO and copper bipyridine, highlights innovative approaches to alcohol oxidation. This research points to the efficiency of electron-proton-transfer mediators in catalysis, potentially relevant for understanding the reactivity and applications of similar compounds (Badalyan & Stahl, 2016).
Future Directions
The retrieved papers suggest that compounds with similar structures to (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol have potential anticancer activity . These compounds could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This suggests a promising direction for future research.
Properties
IUPAC Name |
[1-(1,3-benzodioxol-5-ylmethyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-9-12-3-1-2-6-15(12)8-11-4-5-13-14(7-11)18-10-17-13/h4-5,7,12,16H,1-3,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFONFNSZYRSLMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one](/img/structure/B2686055.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2686057.png)
![4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate](/img/structure/B2686058.png)
![2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2686059.png)


![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2686065.png)


![N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B2686071.png)


